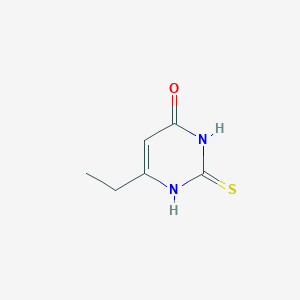

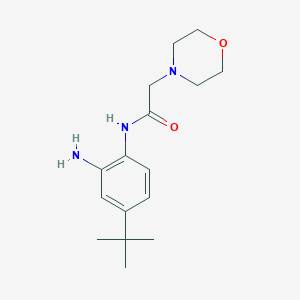

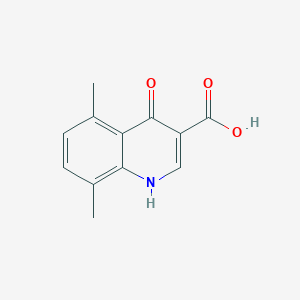

N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved a reaction between ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane, with the addition of lutidine and TBTU under cooled conditions. The resulting crude product was then recrystallized to achieve the desired purity and structure . Similarly, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride and N,N-Dimethylformamide .

Molecular Structure Analysis

The molecular structure of the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters. The structure exhibits intermolecular hydrogen bonds and two intramolecular interactions, which are crucial for its biological activity . In the case of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, X-ray crystallography was also used to determine the molecular structure, which showed evidence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of amide bonds and the introduction of various substituents to the acetamide backbone. The reactions are carefully controlled to ensure the formation of the desired products, as evidenced by the use of specific reagents and conditions such as lutidine, TBTU, sodium hydride, and N,N-Dimethylformamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various spectroscopic techniques, including HNMR, LC-MS, FAB mass spectrometry, IR, and NMR (1H, 13C, 15N). Variable temperature NMR experiments provided evidence for hydrogen bonding in solution, which is significant for the stability and reactivity of these molecules . The electronic behavior of the intramolecular hydrogen bonds was further investigated using NBO studies, which help in understanding the electronic properties of these compounds .

科学的研究の応用

Antifungal Agents

N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide derivatives have shown promise as antifungal agents. Studies have identified these compounds as effective against various fungi species, including Candida and Aspergillus, demonstrating their broad-spectrum antifungal activity. These derivatives have been modified to improve their stability while maintaining their antifungal efficacy (Bardiot et al., 2015).

Antimicrobial Evaluation

Some derivatives of N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide have been synthesized and evaluated for antimicrobial properties. They exhibit variable activity against microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).

Synthesis and Degradation Studies

Research has been conducted on the synthesis and degradation of compounds involving N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide. This includes studies on the selective hydrolysis of ester and amide bonds in related compounds, contributing to the understanding of their chemical behavior and potential applications (Huang et al., 2014).

Chemoselective Acetylation

The compound has relevance in the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs. Studies have explored its role in this context, examining various parameters and mechanisms for the acetylation process (Magadum & Yadav, 2018).

Development of Wake-Promoting Agents

In the development of wake-promoting agents, a derivative of N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide has been identified as a potent inverse agonist at the histamine H3 receptor. This research points towards its potential therapeutic use in treating sleep disorders (Nirogi et al., 2019).

Crystal Structure Analysis

Crystal structure analyses of related (oxothiazolidin-2-ylidene)acetamides have been conducted. Such studies contribute to the understanding of the molecular structure and potential applications of these compounds (Galushchinskiy et al., 2017).

Safety And Hazards

特性

IUPAC Name |

N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)12-4-5-14(13(17)10-12)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCYNFUSJJMMCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381892 |

Source

|

| Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |

CAS RN |

287927-90-6 |

Source

|

| Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)